![molecular formula C9H8ClNO4 B1432018 (5-Chloro-4-methyl-2-nitrophenyl)acetic acid CAS No. 1437794-56-3](/img/structure/B1432018.png)
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
Overview
Description
“(5-Chloro-4-methyl-2-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 1437794-56-3 . It has a molecular weight of 229.62 . The IUPAC name for this compound is 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “(5-Chloro-4-methyl-2-nitrophenyl)acetic acid” is 1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .
Scientific Research Applications
Pharmaceutical Applications
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid: is a compound that may be involved in the synthesis of various pharmaceuticals. Its structure suggests potential utility in the development of drug candidates, particularly those targeting inflammatory conditions or diseases requiring modulation of specific enzyme activities .
Agricultural Chemistry
In agriculture, this compound could be used in the synthesis of herbicides or plant growth regulators. The nitrophenyl moiety is often seen in molecules that interact with plant physiology, potentially affecting growth patterns or protecting crops from pests .
Material Science
The chemical properties of (5-Chloro-4-methyl-2-nitrophenyl)acetic acid could be harnessed in material science, particularly in the synthesis of novel polymers or coatings that require specific resistance to degradation or environmental resilience .
Chemical Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive groups make it a versatile reagent for forming carbon-carbon or carbon-heteroatom bonds .
Biochemistry Research
In biochemistry, (5-Chloro-4-methyl-2-nitrophenyl)acetic acid might be used as a precursor in the synthesis of biomolecules or as a probe in enzymatic studies, given its potential for selective reactivity with biological macromolecules .
Environmental Science
The compound’s potential for transformation under various environmental conditions makes it a candidate for studies in environmental chemistry, such as the investigation of degradation pathways or its behavior in different ecosystems .
Analytical Chemistry
(5-Chloro-4-methyl-2-nitrophenyl)acetic acid: could be utilized as a standard or reagent in analytical techniques. Its unique spectral properties might allow for its use in quantifying or detecting specific analytes .
Food Industry
While not directly used in food, derivatives of nitrophenyl acetic acids may play a role in food preservation or packaging technologies. Research into non-toxic, biodegradable packaging materials could potentially involve such compounds .
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRHOWGWYFOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246421 | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1437794-56-3 | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 5-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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